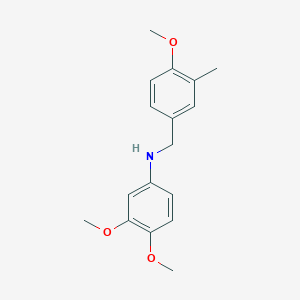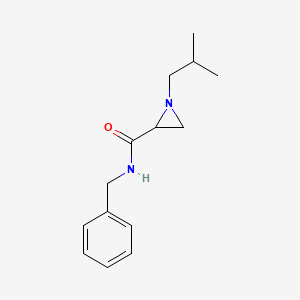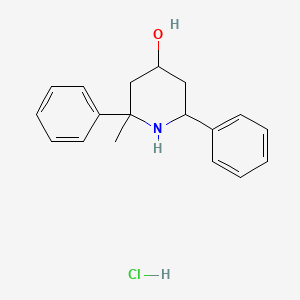![molecular formula C22H24ClN3O2 B4976644 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B4976644.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline, also known as CDMQ, is a chemical compound that has been of interest to scientists due to its potential pharmacological properties. CDMQ belongs to the class of quinoline derivatives which have been shown to exhibit a range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline is not fully understood, but it is believed to act on the central nervous system by modulating neurotransmitter levels. 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been shown to have a range of biochemical and physiological effects. In animal models, 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been shown to reduce inflammation and pain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have a range of potential pharmacological properties. However, there are also limitations to using 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, there is limited information available on the toxicity and safety of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline for these conditions. Another area of interest is the development of new analogs of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline with improved pharmacological properties. Finally, more research is needed to determine the safety and toxicity of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline in humans.
Métodos De Síntesis
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline involves the reaction of 4-chloroaniline with piperazine in ethanol to form 4-(4-chlorophenyl)-1-piperazine. This intermediate is then reacted with 5,8-dimethoxy-4-methylquinoline in the presence of a catalyst to produce 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline.
Aplicaciones Científicas De Investigación
2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties in animal models. Additionally, 2-[4-(4-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-15-14-20(24-22-19(28-3)9-8-18(27-2)21(15)22)26-12-10-25(11-13-26)17-6-4-16(23)5-7-17/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFLDNNYRUZOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione}](/img/structure/B4976565.png)

![methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)
![N-({1-[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4976590.png)
![3-[4-(benzyloxy)phenoxy]-N-(3-methoxypropyl)-1-propanamine](/img/structure/B4976612.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)


![7-{[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4976648.png)


![N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea](/img/structure/B4976671.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B4976683.png)